REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:7]=[N:8][CH:9]=[C:10]([CH:14]=2)[C:11]([OH:13])=O)[CH:5]=[CH:4][CH:3]=[CH:2]1.Cl.CNCCCN=C=NCC.ON1C2C=CC=CC=2N=N1.O[N:37]=[C:38]([NH2:45])[C:39]1[CH:44]=[CH:43][CH:42]=[N:41][CH:40]=1>CN(C)C=O>[N:1]1([C:6]2[CH:14]=[C:10]([C:11]3[O:13][N:45]=[C:38]([C:39]4[CH:40]=[N:41][CH:42]=[CH:43][CH:44]=4)[N:37]=3)[CH:9]=[N:8][CH:7]=2)[CH:2]=[CH:3][CH:4]=[CH:5]1 |f:1.2|
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C=1C=NC=C(C(=O)O)C1
|
Name
|
N-(3-methylaminopropyl)-N′-ethylcarbodiimide hydrochloride
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNCCCN=C=NCC
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
ON=C(C1=CN=CC=C1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6-10 hours
|
Duration
|
8 (± 2) h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 140° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
triturated with water (10 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C=1C=C(C=NC1)C1=NC(=NO1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |